molecular formula C8H17BrSi B8611748 (4-Bromobutyl)(ethenyl)dimethylsilane CAS No. 647862-93-9

(4-Bromobutyl)(ethenyl)dimethylsilane

Cat. No. B8611748
Key on ui cas rn: 647862-93-9
M. Wt: 221.21 g/mol
InChI Key: GHUFJXZKWLVZOX-UHFFFAOYSA-N
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Patent
US07582703B2

Procedure details

A 3 l reactor was charged under nitrogen with 11 of vinyl magnesium bromide in THF (tetrahydrofuran) and 184 g of 4-bromobutyl-dimethyl-ethoxysilane were added slowly at room temperature. The mixture was then refluxed at 70° C. for 16 h. After cooling on ice, the mixture was quenched with 407 g of a 20% HBr (w/w) solution, after which it was stirred for another 1.5 h. The THF layers were separated from the aqueous layers and neutralized with aq. sodium hydrogen carbonate solution. The THF was evaporated and the residue was distilled in the presence of 1 g Pt/C to obtain 135.8 g (79.8%) of pure 4-bromobutyl-dimethyl-vinylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][Si:10]([CH3:15])([CH3:14])OCC>O1CCCC1>[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][Si:10]([CH3:15])([CH3:14])[CH:1]=[CH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
184 g
Type
reactant
Smiles
BrCCCC[Si](OCC)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
after which it was stirred for another 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added slowly at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling on ice
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 407 g of a 20% HBr (w/w) solution
CUSTOM
Type
CUSTOM
Details
The THF layers were separated from the aqueous layers
CUSTOM
Type
CUSTOM
Details
The THF was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in the presence of 1 g Pt/C

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrCCCC[Si](C=C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 135.8 g
YIELD: PERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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